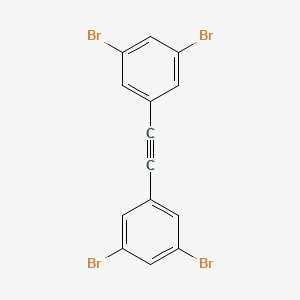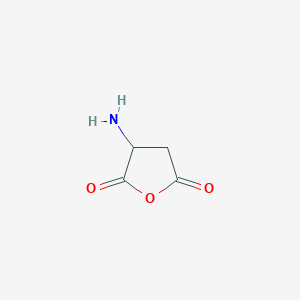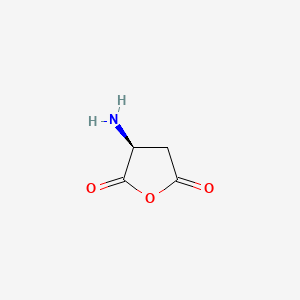
1,2-Bis(3,5-dibromophenyl)ethyne
Descripción general
Descripción
1,2-Bis(3,5-dibromophenyl)ethyne is an organic compound with the molecular formula C14H6Br4. It is characterized by the presence of two 3,5-dibromophenyl groups attached to an ethyne (acetylene) linkage. This compound is notable for its applications in various fields of scientific research, particularly in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
1,2-Bis(3,5-dibromophenyl)ethyne has diverse applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Materials Science: Employed in the development of conjugated polymers and organic semiconductors.
Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in designing new therapeutic agents.
Environmental Science: Studied for its role in the degradation of organic pollutants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(3,5-dibromophenyl)ethyne can be synthesized through a series of organic reactions. One common method involves the coupling of 3,5-dibromophenylacetylene with a suitable catalyst. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, often using a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(3,5-dibromophenyl)ethyne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The ethyne linkage allows for coupling reactions with other alkynes or aryl halides, facilitated by palladium or copper catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding alkanes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substituted Phenylacetylenes: Formed from substitution reactions.
Coupled Products: Formed from coupling reactions with other alkynes or aryl halides.
Quinones and Alkanes: Formed from oxidation and reduction reactions, respectively.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(3,5-dibromophenyl)ethyne involves its interaction with molecular targets through its ethyne linkage and bromine atoms. The ethyne linkage allows for π-π interactions with aromatic systems, while the bromine atoms can participate in halogen bonding. These interactions facilitate the compound’s incorporation into larger molecular structures and its reactivity in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(3,5-dichlorophenyl)ethyne: Similar structure but with chlorine atoms instead of bromine.
1,2-Bis(3,5-difluorophenyl)ethyne: Similar structure but with fluorine atoms instead of bromine.
1,2-Bis(3,5-diiodophenyl)ethyne: Similar structure but with iodine atoms instead of bromine.
Uniqueness
1,2-Bis(3,5-dibromophenyl)ethyne is unique due to the presence of bromine atoms, which impart distinct reactivity and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding and influence its electronic properties, making it particularly useful in materials science and organic synthesis .
Propiedades
IUPAC Name |
1,3-dibromo-5-[2-(3,5-dibromophenyl)ethynyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br4/c15-11-3-9(4-12(16)7-11)1-2-10-5-13(17)8-14(18)6-10/h3-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWWCNJVJQNSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C#CC2=CC(=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60785341 | |
| Record name | 1,1'-(Ethyne-1,2-diyl)bis(3,5-dibromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60785341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448895-60-1 | |
| Record name | 1,1'-(Ethyne-1,2-diyl)bis(3,5-dibromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60785341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,6-Dibromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328265.png)


![2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328289.png)
![2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B3328292.png)


![3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3328315.png)
![2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3328320.png)
![Ethyl 4-aminospiro[2.3]hexane-4-carboxylate](/img/structure/B3328330.png)




